3-chloro-4-hydroxy-N-(2-methoxyethyl)benzamide
Overview
Description
3-chloro-4-hydroxy-N-(2-methoxyethyl)benzamide: is an organic compound with the molecular formula C10H12ClNO3. This compound is characterized by the presence of a chloro group, a hydroxy group, and a methoxyethyl group attached to a benzamide core. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-4-hydroxy-N-(2-methoxyethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-hydroxybenzoic acid and 2-methoxyethylamine.
Amidation Reaction: The 3-chloro-4-hydroxybenzoic acid is reacted with 2-methoxyethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired benzamide.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Amidation: Utilizing automated reactors and continuous flow systems to ensure consistent product quality.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group can undergo oxidation to form a corresponding ketone.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products:
Oxidation: Formation of 3-chloro-4-oxo-N-(2-methoxyethyl)benzamide.
Reduction: Formation of 4-hydroxy-N-(2-methoxyethyl)benzamide.
Substitution: Formation of 3-azido-4-hydroxy-N-(2-methoxyethyl)benzamide or 3-thio-4-hydroxy-N-(2-methoxyethyl)benzamide.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry:
- Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-chloro-4-hydroxy-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxyethyl groups may facilitate binding to active sites, while the chloro group can participate in electrophilic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
3-chloro-4-hydroxybenzamide: Lacks the methoxyethyl group, which may affect its solubility and reactivity.
4-hydroxy-N-(2-methoxyethyl)benzamide: Lacks the chloro group, which may influence its electrophilic properties.
3-chloro-N-(2-methoxyethyl)benzamide: Lacks the hydroxy group, which may impact its hydrogen bonding capabilities.
Uniqueness:
- The presence of all three functional groups (chloro, hydroxy, and methoxyethyl) in 3-chloro-4-hydroxy-N-(2-methoxyethyl)benzamide provides a unique combination of properties that can be exploited in various chemical and biological applications.
Properties
IUPAC Name |
3-chloro-4-hydroxy-N-(2-methoxyethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-15-5-4-12-10(14)7-2-3-9(13)8(11)6-7/h2-3,6,13H,4-5H2,1H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWLUHBSOSTGBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=C(C=C1)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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